Pregnanetriolone

Overview

Description

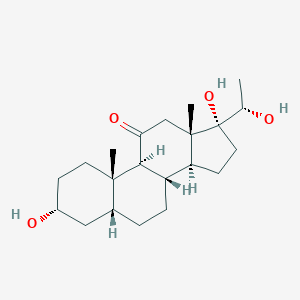

Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone . It is a metabolite of 21-deoxycortisol . There is little or no urinary excretion of pregnanetriolone in healthy individuals .

Molecular Structure Analysis

Pregnanetriolone has a molecular formula of C21H34O4 . Its average mass is 350.492 Da and its monoisotopic mass is 350.245697 Da . It has 9 defined stereocentres .

Physical And Chemical Properties Analysis

Pregnanetriolone has a density of 1.2±0.1 g/cm3, a boiling point of 507.4±45.0 °C at 760 mmHg, and a flash point of 274.8±25.2 °C . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond . Its polar surface area is 78 Å2 .

Scientific Research Applications

Diagnosis of 21-Hydroxylase Deficiency

Pregnanetriolone is used in the diagnosis of classical 21-Hydroxylase Deficiency (21OHD) in term and preterm neonates . This condition is typically screened for in newborns using blood 17α-hydroxyprogesterone (17OHP) levels. However, this method lacks specificity, particularly in preterm neonates . Pregnanetriolone, a metabolite of 21-deoxycortisol, has been found to be a highly specific marker of 21OHD, providing an unambiguous separation between 21OHD and non-21OHD in both term and preterm neonates .

Monitoring Hormonal Changes

Pregnanetriolone, along with pregnanediol and pregnanetriol, is excreted in the urine and can be used to monitor hormonal changes . The excretion levels of these compounds vary with age and during different stages of the menstrual cycle . In most prepubertal children, pregnanediol and pregnanetriol excretion is below 50 μg/24 h, but during puberty, an increase is observed . Pregnanetriolone, however, is not detected .

Quantitative Estimation in Urine

Pregnanetriolone can be quantitatively estimated in urine using gas chromatography . This method allows for the separation and measurement of pregnanetriolone and other steroids . This can be useful in various research and clinical applications, including the study of hormonal disorders and the monitoring of hormonal changes.

Future Directions

A review article discusses novel neurosteroid therapeutics for post-partum depression, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . This suggests that there may be potential for future research into the therapeutic uses of pregnanetriolone and related compounds.

Mechanism of Action

Target of Action

Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone . It is a metabolite of 21-deoxycortisol .

Mode of Action

Pregnanolone, for instance, modulates the GABA A and glycine receptors, enhancing the inhibitory effects of GABA and reducing the excitatory effects of glycine .

Biochemical Pathways

Pregnanetriolone is a metabolite of 21-deoxycortisol, indicating that it is involved in the cortisol biosynthesis pathway . In patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency (CAH), the daily excretion of pregnanetriolone exceeds 100 μg . This suggests that pregnanetriolone might play a role in the pathophysiology of CAH.

Pharmacokinetics

It is known that there is little to no urinary excretion of pregnanetriolone in healthy individuals . In patients with CAH, the daily excretion of pregnanetriolone can exceed 100 μg . This suggests that pregnanetriolone might be metabolized and excreted differently in individuals with CAH compared to healthy individuals.

Result of Action

It is known that pregnanetriolone can be used as a marker for screening and monitoring treatment in infants with classical forms of cah . This suggests that changes in pregnanetriolone levels might reflect the effectiveness of treatment in these patients.

Action Environment

It is known that acth stimulation can increase the excretion of pregnanetriolone . This suggests that hormonal factors might influence the metabolism and excretion of pregnanetriolone.

properties

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXHNDWEHDGQD-ZQRGSSBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316846 | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregnanetriolone | |

CAS RN |

603-99-6 | |

| Record name | Pregnanetriolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanetriolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOPREGNANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanetriolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the diagnostic significance of pregnanetriolone?

A: Pregnanetriolone is a key diagnostic marker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. [, , , , , ] This deficiency leads to the accumulation of cortisol precursors, including 21-deoxycortisol, which is subsequently metabolized into pregnanetriolone. Elevated urinary pregnanetriolone levels, especially after ACTH stimulation, are indicative of this condition. [, , , ]

Q2: Can pregnanetriolone be used to differentiate between different types of CAH?

A: Yes, research suggests that pregnanetriolone is particularly useful in differentiating 21-hydroxylase deficiency from other enzyme deficiencies, like 3β-hydroxysteroid dehydrogenase deficiency. [] In 21-hydroxylase deficiency, pregnanetriolone levels are elevated, while in 3β-hydroxysteroid dehydrogenase deficiency, they are usually absent. [, ]

Q3: Is pregnanetriolone a reliable marker for CAH in preterm infants?

A: While elevated 17α-hydroxyprogesterone levels are commonly used for CAH screening in newborns, this marker can be unreliable in preterm infants due to potential interference from other steroids. [, ] Research has shown that measuring urinary pregnanetriolone using gas chromatography/mass spectrometry in selected ion monitoring (GCMS-SIM) can provide a definitive diagnosis of classic 21-hydroxylase deficiency in both term and preterm neonates. [, ]

Q4: Can pregnanetriolone help differentiate between CAH and P450 oxidoreductase deficiency (PORD)?

A: Yes, recent research suggests a two-step diagnostic approach utilizing urinary steroid metabolites can differentiate between these conditions. [, ] The ratio of pregnanetriolone to tetrahydrocortisone (THE) can distinguish both classic and non-classic 21-hydroxylase deficiency from PORD. []

Q5: What is the molecular formula and weight of pregnanetriolone?

A: The molecular formula of pregnanetriolone is C21H34O4, and its molecular weight is 346.5 g/mol. [, ]

Q6: What analytical techniques are used to measure pregnanetriolone levels?

A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely regarded as the gold standard for measuring pregnanetriolone levels in urine. [, , , , , , , ] This method offers high sensitivity and specificity, even at low concentrations. [, ] Other methods, like spectrophotometry and fluorescence high-performance liquid chromatography (HPLC), have also been explored. [, ]

Q7: How are pregnanetriolone conjugates measured?

A: Pregnanetriolone is excreted in urine primarily as glucuronide and sulfate conjugates. [] To measure these conjugates, urine samples undergo enzymatic hydrolysis using β-glucuronidase, followed by extraction and analysis using techniques like gas chromatography. [, , ]

Q8: How has research on pregnanetriolone contributed to understanding polycystic ovary syndrome (PCOS)?

A: Studies investigating the presence of pregnanetriolone in some PCOS patients revealed an unusual enzymatic activity in their ovarian tissue. [, ] These ovaries exhibited 11β-hydroxylase activity specifically towards C-21-deoxysteroids, leading to the production of pregnanetriolone. [, ] This finding suggests a potential link between aberrant steroid metabolism and the development of PCOS in certain individuals.

Q9: Are there any therapeutic applications of pregnanetriolone itself?

A: Currently, pregnanetriolone is not used therapeutically. Its value lies primarily in its diagnostic significance for adrenal disorders. [, , ] Treatment for conditions like CAH focuses on replacing deficient hormones like cortisol and suppressing excess androgen production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.